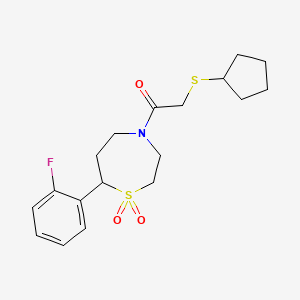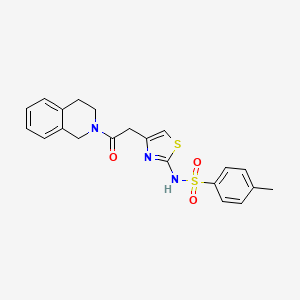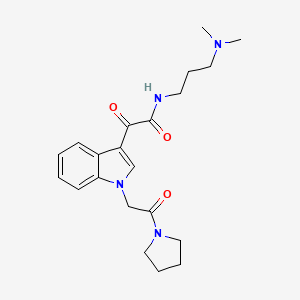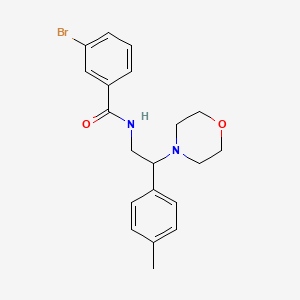![molecular formula C18H19ClN6O2 B2626537 3-(4-氯苯基)-9-异丁基-5,7-二甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮 CAS No. 921831-04-1](/img/structure/B2626537.png)
3-(4-氯苯基)-9-异丁基-5,7-二甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the [1,2,4]triazolo[4,3-e]purine class . Compounds in this class often exhibit interesting biological activities and are the subject of ongoing research .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and enzymes, disrupting their function and leading to cell death. Studies have demonstrated its efficacy against a variety of bacterial strains, including multi-drug resistant pathogens .
Antifungal Applications
The triazole moiety in this compound is known for its antifungal properties. It can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth. This makes it a promising candidate for treating fungal infections .
Anticancer Research
Research has indicated that this compound can inhibit the proliferation of cancer cells. It achieves this by interfering with DNA synthesis and inducing apoptosis (programmed cell death) in cancerous cells. Its unique structure allows it to target specific enzymes involved in cancer cell metabolism .
Antiviral Agents
The compound has been explored for its antiviral properties. It can inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle. This makes it a potential candidate for developing treatments against various viral infections .
Anti-inflammatory Applications
This compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It can modulate the immune response, reducing inflammation and associated symptoms. This property is particularly useful in treating chronic inflammatory diseases .
Neuroprotective Agents
Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This makes it a potential candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This can help in preventing cellular damage and aging, making it useful in various therapeutic applications .
Cardioprotective Effects
Research has indicated that this compound can have cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, protecting against heart diseases. Its ability to modulate various biochemical pathways involved in cardiac function makes it a promising candidate for cardiovascular research .
These applications highlight the versatility and potential of “3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” in various fields of scientific research.
If you have any specific questions or need further details on any of these applications, feel free to ask!
安全和危害
未来方向
作用机制
Mode of Action
Some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown cytotoxicity at certain concentrations .
Biochemical Pathways
Some compounds in this class have shown promising antiviral activity .
Result of Action
Some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown strong in vitro activity against certain bacteria .
属性
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)9-24-13-15(22(3)18(27)23(4)16(13)26)25-14(20-21-17(24)25)11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSROMFWWNDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41751733 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)
![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)